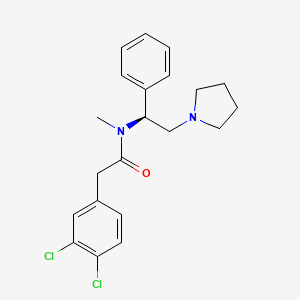
ICI-199441
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Exhibe efectos analgésicos y se ha estudiado por sus posibles aplicaciones terapéuticas .
- La estructura química del compuesto se representa de la siguiente manera: !this compound Chemical Structure
ICI-199441: es un agonista potente y selectivo del receptor κ-opioide.
Métodos De Preparación
- Se han reportado rutas sintéticas para ICI-199441, pero los detalles específicos no están ampliamente disponibles en la literatura.
- Los métodos de producción industrial pueden involucrar modificaciones de las rutas sintéticas existentes o procesos patentados.
Análisis De Reacciones Químicas
- ICI-199441 probablemente experimenta diversas reacciones químicas, incluidas oxidación, reducción y sustitución.
- Los reactivos y condiciones comunes utilizados en estas reacciones permanecen sin revelar.
- Los productos principales formados a partir de estas reacciones no están explícitamente documentados.
Aplicaciones Científicas De Investigación
Química: ICI-199441 sirve como una herramienta valiosa para estudiar la función del receptor κ-opioide y las interacciones ligando-receptor.
Biología: Los investigadores exploran su impacto en las vías de señalización neuronal y la modulación del dolor.
Medicina: Las investigaciones se centran en su potencial como analgésico y sus efectos sobre la resistencia a la isquemia/reperfusión en el corazón.
Industria: Aunque no se utiliza directamente en la industria, su estudio contribuye al desarrollo de fármacos y a la comprensión de la farmacología de los receptores opioides.
Mecanismo De Acción
- ICI-199441 ejerce sus efectos uniéndose selectivamente a los receptores κ-opioides.
- Los objetivos moleculares incluyen los receptores κ-opioides, lo que lleva a eventos de señalización aguas abajo.
- Las vías específicas involucradas requieren mayor investigación.
Comparación Con Compuestos Similares
- ICI-199441 destaca por su selectividad del receptor κ-opioide.
- Los compuestos similares incluyen U-50488, nalbuphine y otros ligandos del receptor κ-opioide.
Propiedades
Fórmula molecular |
C21H24Cl2N2O |
|---|---|
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C21H24Cl2N2O/c1-24(21(26)14-16-9-10-18(22)19(23)13-16)20(15-25-11-5-6-12-25)17-7-3-2-4-8-17/h2-4,7-10,13,20H,5-6,11-12,14-15H2,1H3/t20-/m1/s1 |
Clave InChI |
AEJOEPSMZCEYJN-HXUWFJFHSA-N |
SMILES |
CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
SMILES isomérico |
CN([C@H](CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Sinónimos |
ICI 199,441 ICI 199441 ICI-199441 N-(2-(N-methyl-3,4-dichlorophenylacetamido)-2-phenylethyl)pyrrolidine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate](/img/structure/B1230517.png)
![2-Hydroxy-3-methoxybenzoic acid [2-[2-chloro-5-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] ester](/img/structure/B1230521.png)
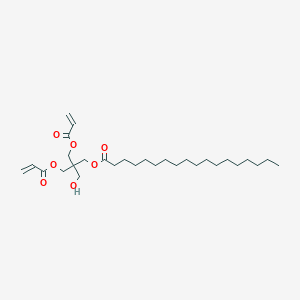
![1-(3,3-Dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1230524.png)
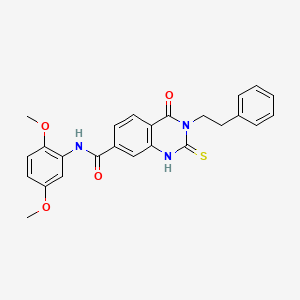



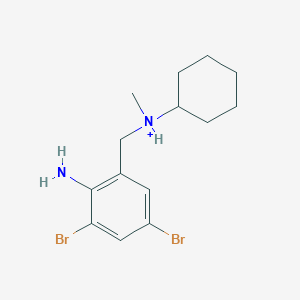

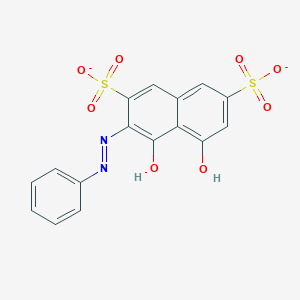

![3-[(ACETYLOXY)METHYL]-7-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID](/img/structure/B1230537.png)

